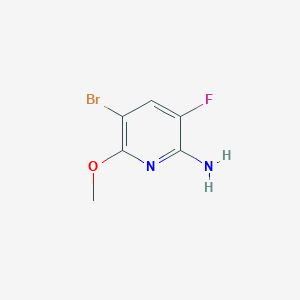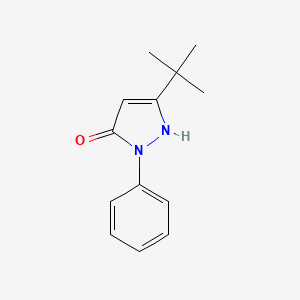
3-tert-butyl-1-phenyl-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a tert-butyl group and a phenyl group attached to the pyrazolone ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of a hydrazine derivative with an appropriate diketone. One common method involves the reaction of tert-butyl hydrazine with benzoylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives with different functional groups, while reduction can produce hydrazine derivatives.
科学研究应用
5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Pyrazolones are known for their anti-inflammatory and analgesic properties, making this compound of interest in pharmaceutical research.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure.
相似化合物的比较
Similar Compounds
2-Phenyl-1,2-dihydro-3H-pyrazol-3-one: Lacks the tert-butyl group, which can affect its reactivity and biological activity.
5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
5-(tert-Butyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one: Has a methyl group on the phenyl ring, which can influence its chemical properties.
Uniqueness
The presence of both the tert-butyl and phenyl groups in 5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one makes it unique in terms of its steric and electronic properties. These groups can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
5-tert-butyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)11-9-12(16)15(14-11)10-7-5-4-6-8-10/h4-9,14H,1-3H3 |
InChI 键 |
UYIWWAIQDLOQOX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=O)N(N1)C2=CC=CC=C2 |
溶解度 |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)
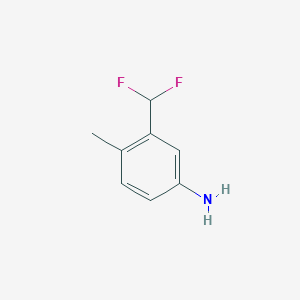

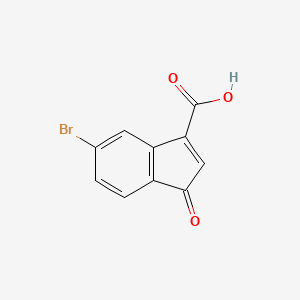

![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)

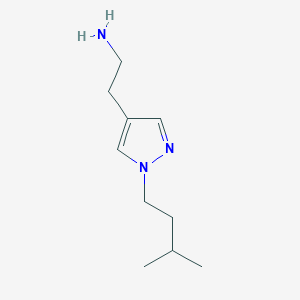
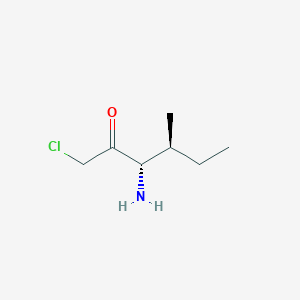
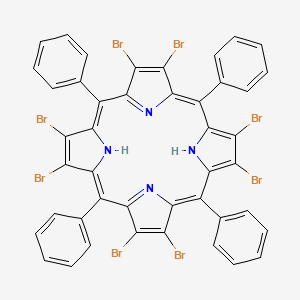

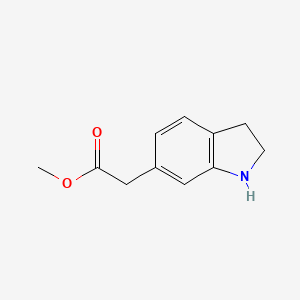
![2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B15225437.png)
